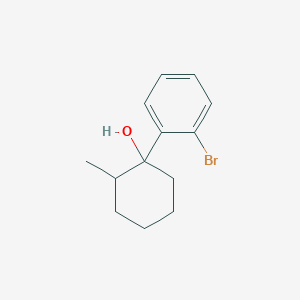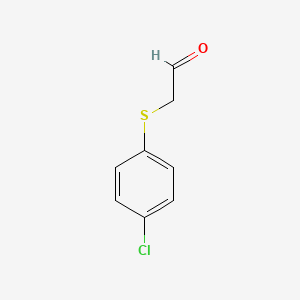![molecular formula C10H16O4 B13189716 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid is an organic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, with a carboxylic acid functional group attached to the spiro carbon. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols with aldehydes or ketones.
Spiro Linkage Formation: The spiro linkage is formed by reacting the dioxane ring with a suitable decane derivative under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents to improve yield and purity.
Analyse Chemischer Reaktionen
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Wissenschaftliche Forschungsanwendungen
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spiro compounds and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The spiro structure may also interact with enzymes and receptors, modulating their activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid can be compared with other spiro compounds, such as:
7-Methyl-1,4-dioxaspiro[4.5]decane: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
7-Methyl-1,6-dioxaspiro[4.5]decane: Has a different ring size, affecting its physical and chemical properties.
7-Methyl-7-vinyl-1,4-dioxaspiro[4.5]decane:
The uniqueness of this compound lies in its combination of a spiro structure with a carboxylic acid functional group, providing a versatile platform for chemical modifications and applications.
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(8(11)12)3-2-4-10(7-9)13-5-6-14-10/h2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
PNMDJPWSSFNGLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1)OCCO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)


![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)

![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)


![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)


![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
